DCCCyB

Description

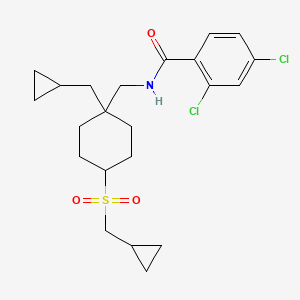

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29Cl2NO3S |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide |

InChI |

InChI=1S/C22H29Cl2NO3S/c23-17-5-6-19(20(24)11-17)21(26)25-14-22(12-15-1-2-15)9-7-18(8-10-22)29(27,28)13-16-3-4-16/h5-6,11,15-16,18H,1-4,7-10,12-14H2,(H,25,26) |

InChI Key |

PSIMLOLEQCVVJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DCCCyb |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DCCCyB: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCCCyB, chemically identified as 2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide, is a complex synthetic molecule belonging to the benzamide class of compounds. Its structure incorporates several key functional groups, including a dichlorinated benzene ring, a central cyclohexyl scaffold, a cyclopropylmethyl moiety, and a sulfonyl group. While specific experimental data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its chemical structure, computed physicochemical properties, a proposed synthetic route, and a discussion of its potential biological activities based on the known pharmacology of structurally related benzamide and sulfonamide derivatives.

Chemical Structure and Identification

The chemical identity of this compound is defined by its systematic IUPAC name and various chemical identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide |

| Molecular Formula | C₂₂H₂₉Cl₂NO₃S |

| Molecular Weight | 474.4 g/mol |

| Canonical SMILES | C1CC1CS(=O)(=O)C2CCC(CC2)(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)CC4CC4 |

| InChI Key | N/A |

| CAS Number | N/A |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These values are predicted based on its chemical structure and provide insights into its potential behavior in biological systems.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 474.4 g/mol |

| XLogP3 | 5.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

| Exact Mass | 473.12452 g/mol |

| Monoisotopic Mass | 473.12452 g/mol |

| Topological Polar Surface Area | 77.9 Ų |

| Heavy Atom Count | 29 |

| Formal Charge | 0 |

| Complexity | 737 |

Proposed Synthesis Protocol

Step 1: Synthesis of 1-(aminomethyl)-1-(cyclopropylmethyl)cyclohexan-4-ol

-

To a solution of 4-hydroxycyclohexanone and cyclopropylmethylamine in a suitable solvent (e.g., methanol), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the addition of aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Sulfonylation of the Cyclohexanol Intermediate

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

-

Add a sulfonylating agent, such as methanesulfonyl chloride, dropwise in the presence of a base (e.g., triethylamine).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the sulfonylated intermediate.

Step 3: Amide Coupling to form this compound

-

Dissolve the sulfonylated intermediate from Step 2 in an aprotic solvent (e.g., dichloromethane).

-

Add 2,4-dichlorobenzoyl chloride and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Dilute the reaction with dichloromethane and wash sequentially with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography.

Potential Biological Activities and Signaling Pathways (Inferred)

Due to the lack of specific biological data for this compound, its potential pharmacological activities are inferred from the known activities of its core structural motifs: the benzamide and sulfonamide groups.

1. Histone Deacetylase (HDAC) Inhibition:

Many benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2,4-dichloro-N-substituted benzamide moiety in this compound is a common feature in several known HDAC inhibitors.

An In-depth Technical Guide to the Mechanism of Action of DCCCyB, a GlyT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DCCCyB is an orally bioavailable, potent, and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] Developed by Merck & Co., its primary mechanism of action centers on the modulation of glutamatergic neurotransmission through the potentiation of N-methyl-D-aspartate (NMDA) receptor activity.[3] This is achieved by increasing synaptic concentrations of glycine, a mandatory co-agonist of the NMDA receptor.[3] Preclinical studies have demonstrated the potential of this compound in addressing the cognitive and negative symptoms associated with schizophrenia, positioning it as a significant compound in the exploration of novel therapeutic strategies for nervous system disorders.[3][4][5]

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The central nervous system maintains a delicate balance of neurotransmitters to ensure proper neuronal function. Glycine, in addition to its role as an inhibitory neurotransmitter in the brainstem and spinal cord, acts as a critical co-agonist at the NMDA receptor. The Glycine Transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3]

This compound exerts its effect by competitively inhibiting GlyT1.[6] This inhibition leads to a decrease in glycine clearance from the synapse, resulting in elevated extracellular glycine levels.[3] The increased availability of glycine enhances its binding to the Gly-binding site on the NR1 subunit of the NMDA receptor. This, in turn, potentiates the receptor's response to glutamate, facilitating glutamatergic neurotransmission. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, and by potentiating these receptors, this compound is hypothesized to ameliorate the associated symptoms.[3]

Signaling Pathway of this compound Action

Caption: this compound inhibits the GlyT1 transporter on glial cells, increasing synaptic glycine and potentiating NMDA receptor activity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound in preclinical studies.

| Parameter | Value | Species | Assay/Model | Source |

| GlyT1 IC50 | 29 nM | - | In vitro GlyT1 inhibition assay | [6] |

| In Vivo Efficacy | 3 mg/kg (p.o.) | Rat | Reversal of PCP-induced cognitive deficits | [6] |

| In Vivo Target Engagement | 3 mg/kg (p.o.) | Rat | Significant elevation of extracellular glycine (151.0 ± 25.0% of basal) | [3] |

| In Vivo Target Engagement | 20 mg/kg (p.o.) | Rat | Significant elevation of extracellular glycine (184.0 ± 17.0% of basal) | [3] |

| In Vivo Covalent Binding | <25 pmol equiv/mg | Rat | Measurement after a 20 mg/kg oral dose | [3] |

Key Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These methodologies are representative of the preclinical evaluation of GlyT1 inhibitors.

In Vitro GlyT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the GlyT1 transporter.

Methodology:

-

Cell Culture: Stably express human GlyT1 in a suitable mammalian cell line (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Radioligand: Use a radiolabeled substrate of GlyT1, such as [³H]glycine.

-

Assay Procedure:

-

Plate the GlyT1-expressing cells in a 96-well format.

-

Wash the cells with the assay buffer.

-

Add increasing concentrations of this compound to the wells.

-

Add a fixed concentration of [³H]glycine to initiate the uptake reaction.

-

Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Extracellular Glycine Measurement

Objective: To assess the in vivo effect of this compound on extracellular glycine levels in the brain.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound orally (p.o.) at the desired dose.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the glycine concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

-

-

Data Analysis:

-

Express the glycine concentrations as a percentage of the baseline levels for each animal.

-

Compare the post-dose glycine levels between the this compound-treated and vehicle-treated groups.

-

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for the evaluation of a GlyT1 inhibitor like this compound.

Conclusion

This compound represents a well-characterized GlyT1 inhibitor with a clear mechanism of action revolving around the potentiation of NMDA receptor function. The available quantitative data and experimental findings from preclinical studies provide a strong rationale for its investigation as a therapeutic agent for schizophrenia and other disorders characterized by glutamatergic hypofunction. Further clinical development will be necessary to ascertain its safety and efficacy in human populations.

References

- 1. Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Unraveling DCCCyB: A Technical Guide to a Phantom Molecule

A technical deep-dive into the discovery, origin, and biological activity of the compound known as DCCCyB remains an enigma. Extensive searches of chemical databases and the scientific literature have yielded no compound with this designation. It is plausible that "this compound" represents a typographical error, an internal project code, or a novel, yet-to-be-disclosed molecule.

Given the absence of information on this compound, this guide will focus on a similarly named and well-characterized compound that frequently appeared in the search results: N,N'-Dicyclohexylcarbodiimide (DCC) . DCC is a widely utilized reagent in organic chemistry with significant biological activities. This document will provide a comprehensive overview of DCC, adhering to the requested technical specifications, with the explicit understanding that it may not be the user's intended subject.

Discovery and Origin of N,N'-Dicyclohexylcarbodiimide (DCC)

The synthesis of DCC is typically achieved through the decarboxylation of cyclohexylisocyanate, often catalyzed by phosphine oxides.[1]

Experimental Protocol: Synthesis of DCC

A common laboratory-scale synthesis involves the following conceptual steps (specific reagents and conditions may vary):

-

Reaction Setup: A reaction vessel is charged with cyclohexylisocyanate and a suitable catalyst, such as a phosphine oxide.

-

Decarboxylation: The mixture is heated, promoting the decarboxylation of the isocyanate.

-

Dimerization: The resulting reactive intermediate undergoes dimerization to form N,N'-dicyclohexylcarbodiimide.

-

Purification: The crude product is then purified, typically by distillation or recrystallization, to yield the final waxy solid.

Physicochemical Properties of DCC

A summary of the key physicochemical properties of DCC is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | (C₆H₁₁N)₂C | [1] |

| Molar Mass | 206.33 g/mol | - |

| Appearance | Waxy white solid | [1] |

| Odor | Sweet | [1] |

| Melting Point | 34-35 °C | - |

| Boiling Point | 154-156 °C at 11 mmHg | - |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide; Insoluble in water | [1] |

Mechanism of Action and Biological Activity

DCC is a potent inhibitor of ATP synthase, a critical enzyme in cellular respiration.[1] Its inhibitory action is a result of its covalent modification of a specific subunit within the F₀ proton channel of the enzyme complex.[1]

Signaling Pathway: Inhibition of ATP Synthase by DCC

The following diagram illustrates the mechanism of DCC's inhibitory effect on ATP synthase.

Caption: Mechanism of ATP synthase inhibition by DCC.

Experimental Protocol: ATP Synthase Inhibition Assay

A typical protocol to assess the inhibitory activity of DCC on ATP synthase is as follows:

-

Mitochondrial Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

ATP Synthase Activity Measurement: The activity of ATP synthase is measured by monitoring the rate of ATP hydrolysis or synthesis. This can be done using a variety of methods, such as a coupled enzyme assay that links ATP production to a colorimetric or fluorometric readout.

-

DCC Incubation: Isolated mitochondria are incubated with varying concentrations of DCC for a specified period.

-

Activity Measurement: ATP synthase activity is measured again in the presence of DCC.

-

Data Analysis: The percentage of inhibition is calculated for each DCC concentration, and the IC₅₀ value (the concentration of DCC that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

Applications in Chemical Synthesis

The primary utility of DCC is as a coupling agent in the formation of amide, ester, and anhydride bonds.[2] It is particularly renowned for its role in peptide synthesis.

Experimental Workflow: DCC-Mediated Amide Bond Formation

The following diagram outlines the general workflow for the synthesis of an amide bond using DCC.

Caption: Workflow for DCC-mediated amide synthesis.

Conclusion

While the identity of "this compound" remains elusive, N,N'-dicyclohexylcarbodiimide (DCC) stands as a plausible, albeit unconfirmed, alternative. DCC is a cornerstone reagent in synthetic chemistry with a well-defined biological mechanism of action as an ATP synthase inhibitor. The information presented in this technical guide, from its synthesis to its biological and chemical applications, provides a comprehensive overview for researchers and drug development professionals. Should "this compound" emerge as a distinct entity in the scientific literature, a similar in-depth analysis will be warranted.

References

An In-depth Technical Guide to the Core Principles of Cyanine Dye Fluorescence

Disclaimer: The specific fluorescent dye "DCCCyB" could not be identified in publicly available scientific literature. It is possible this is an internal designation, a novel compound not yet published, or a typographical error. However, the "Cy" component strongly suggests a relationship to the cyanine family of dyes. This guide therefore provides a comprehensive overview of the fundamental principles of cyanine dye fluorescence, a class of molecules essential for research and drug development. The well-characterized dye, Cy3B , is used as a specific example to provide quantitative data and context.

Fundamental Principles of Cyanine Dye Fluorescence

Cyanine dyes are a class of synthetic polymethine dyes renowned for their utility in biological imaging and diagnostics.[1] Their fluorescent properties are dictated by their unique molecular structure, which generally consists of two nitrogen-containing heterocyclic groups linked by a conjugated polymethine chain.[2] This extended π-electron system is the basis of their strong light absorption and emission characteristics.

The fluorescence process is governed by the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram. The process occurs in three main stages:

-

Excitation: A cyanine dye molecule absorbs a photon of light, causing an electron to transition from its ground electronic state (S₀) to a higher energy, excited singlet state (S₁ or S₂).[3][4][5] This absorption is extremely fast, occurring on the femtosecond (10⁻¹⁵ s) timescale.[4][5] Cyanine dyes possess very high molar extinction coefficients, meaning they are highly efficient at absorbing light.[2]

-

Excited-State Lifetime: Once in the excited state, the molecule exists for a very brief period, typically on the nanosecond (10⁻⁹ s) scale.[6] During this time, it can undergo non-radiative relaxation processes, such as internal conversion and vibrational relaxation, where energy is lost to the surrounding environment as heat.[4] A primary pathway for non-radiative decay in flexible cyanine dyes like Cy3 is photoisomerization (a cis-trans rotation around a double bond in the polymethine chain), which significantly reduces fluorescence efficiency.[6][7]

-

Emission: The molecule returns to its ground electronic state (S₀) through the emission of a photon.[4] This emitted light is the fluorescence. Due to the energy lost during the excited-state lifetime, the emitted photon has lower energy and therefore a longer wavelength than the absorbed photon.[4] This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

The chemical structure of the cyanine dye can be modified to tune its spectral properties. For example, extending the length of the polymethine chain shifts the absorption and emission spectra to longer, near-infrared (NIR) wavelengths.[2][8] The dye Cy3B is a structurally rigidified version of the common Cy3 dye.[1][6][9] This rigidity prevents the cis-trans photoisomerization that otherwise quenches fluorescence, resulting in a significantly higher quantum yield and photostability.[6][9]

Caption: Jablonski diagram illustrating electronic state transitions.

Data Presentation: Photophysical Properties of Cy3B

The following table summarizes the key quantitative photophysical properties of the cyanine dye Cy3B, which is an improved, more photostable version of Cy3.[10][11][12]

| Property | Symbol | Value | Units | Reference(s) |

| Absorption Maximum | λabs | 559 - 560 | nm | [10][11][13][14] |

| Emission Maximum | λem | 570 - 571 | nm | [1][11][13][14] |

| Molar Extinction Coefficient | ε | 120,000 - 130,000 | M⁻¹cm⁻¹ | [10][12][14] |

| Fluorescence Quantum Yield | Φf | 0.58 - 0.68 | - | [10][11] |

| Fluorescence Lifetime | τ | ~2.9 | ns | [6] |

Experimental Protocols

Cyanine dyes are widely used as labels for biomolecules such as antibodies, proteins, and nucleic acids.[10][] The following protocols provide detailed methodologies for two common applications.

Immunofluorescence Staining of Cells for Microscopy

This protocol describes the use of a cyanine dye-conjugated secondary antibody for the indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal serum in PBS)[16]

-

Primary antibody specific to the target protein

-

Cy3B-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation: Rinse cells grown on coverslips twice with PBS to remove culture medium.[17][18]

-

Fixation: Add Fixation Buffer to cover the cells and incubate for 10-20 minutes at room temperature.[17][18]

-

Washing: Rinse the cells three times with PBS for 5 minutes each to remove the fixative.[17][18]

-

Permeabilization: If the target protein is intracellular, add Permeabilization Buffer and incubate for 10-20 minutes at room temperature.[18] Rinse three times with PBS.

-

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[16][18]

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Remove the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[17][18]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[18]

-

Secondary Antibody Incubation: Dilute the Cy3B-conjugated secondary antibody in Blocking Buffer. Add the solution to the cells and incubate for 1 hour at room temperature, protected from light.[18]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[18]

-

Counterstaining: Incubate cells with DAPI solution for 5 minutes to stain the nuclei.[19]

-

Mounting: Rinse twice with PBS and mount the coverslip onto a microscope slide using mounting medium.[18]

-

Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for DAPI and Cy3B.

Caption: Workflow for indirect immunofluorescence staining.

Flow Cytometry Analysis of Cell Surface Markers

This protocol details the use of a directly conjugated cyanine dye (as part of a tandem dye like PE-Cy7) for staining cell surface markers for flow cytometry.

Materials:

-

Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)[20]

-

Fc Receptor Blocking Reagent (optional)[20]

-

PE-Cyanine7 conjugated primary antibody (e.g., anti-CD4)[20]

-

PE-Cyanine7 conjugated isotype control antibody[20]

-

Viability dye (e.g., 7-AAD)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Adjust the cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.[20]

-

Aliquot Cells: Transfer 100 µL of the cell suspension (1 x 10⁶ cells) into labeled flow cytometry tubes.[20]

-

Fc Block (Optional): To prevent non-specific binding, add an Fc blocking reagent and incubate for 10 minutes at 4°C.[20]

-

Antibody Staining: Add the predetermined optimal concentration of the PE-Cyanine7 conjugated primary antibody to the sample tubes. Add the same concentration of the PE-Cyanine7 isotype control to a separate control tube.[20]

-

Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.[20]

-

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.[20] Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Viability Staining: Just before analysis, add a viability dye like 7-AAD to distinguish live from dead cells.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for PE-Cyanine7 and the viability dye.

Signaling Pathway Visualization

Cyanine dye-labeled molecules are instrumental in dissecting cellular signaling pathways. For instance, a Cy3B-labeled antibody against a specific receptor tyrosine kinase (RTK) can be used to visualize receptor localization and trafficking upon ligand binding, a key step in many signaling cascades.

Caption: Use of a Cy3B-antibody to visualize a receptor in a signaling cascade.

References

- 1. metabion.com [metabion.com]

- 2. dovepress.com [dovepress.com]

- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. edinst.com [edinst.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Cy3B: improving the performance of cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cy3B acid | AAT Bioquest [aatbio.com]

- 11. Cy3B maleimide, 926905-86-4 | BroadPharm [broadpharm.com]

- 12. Cy3B Tetrazine | AAT Bioquest [aatbio.com]

- 13. Spectrum [Cy3B] | AAT Bioquest [aatbio.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]

- 17. biotium.com [biotium.com]

- 18. ptglab.com [ptglab.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of DCCCyB

Disclaimer: No specific data for a compound abbreviated as "DCCCyB" could be located in publicly available resources. The following guide is a template that outlines the requested structure and content for a technical whitepaper on the solubility and stability of a research compound. This document can be populated with specific experimental data once it is available.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the solubility and stability profile of a target compound.

Solubility Data

A critical parameter in drug development, solubility influences bioavailability and formulation strategies. The following tables summarize the aqueous and solvent solubility of the compound.

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 2.0 | 25 | Data Not Found | HPLC |

| 7.4 | 25 | Data Not Found | HPLC |

| 9.0 | 25 | Data Not Found | HPLC |

| 7.4 | 37 | Data Not Found | HPLC |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| DMSO | 25 | Data Not Found |

| Ethanol | 25 | Data Not Found |

| PEG400 | 25 | Data Not Found |

Stability Data

Understanding the chemical stability of a compound under various conditions is essential for determining its shelf-life and appropriate storage conditions.

Table 3: Solid-State Stability of this compound

| Condition | Duration | Assay (%) | Degradants (%) |

| 40°C / 75% RH | 1 month | Data Not Found | Data Not Found |

| 60°C | 2 weeks | Data Not Found | Data Not Found |

| Photostability (ICH Q1B) | 7 days | Data Not Found | Data Not Found |

Table 4: Solution Stability of this compound

| Solvent/Buffer | pH | Temperature (°C) | Duration | Assay (%) |

| PBS | 7.4 | 4 | 24 hours | Data Not Found |

| PBS | 7.4 | 25 | 24 hours | Data Not Found |

| Glycine Buffer | 2.5 | 25 | 24 hours | Data Not Found |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

3.1. Aqueous Solubility Protocol

A shake-flask method is commonly employed to determine aqueous solubility.

-

An excess amount of the compound is added to a buffer of a specific pH.

-

The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solids.

-

The concentration of the compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.2. Stability Study Protocol

Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of the compound.

-

The compound is exposed to stress conditions as per ICH guidelines (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

-

Samples are collected at various time points.

-

The amount of the remaining compound and the formation of degradation products are quantified using a stability-indicating HPLC method.

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

Caption: A representative signaling cascade.

Unraveling the Spectroscopic Identity of DCCCyB: A Technical Overview

A definitive identification of a fluorescent probe abbreviated as "DCCCyB" could not be established from publicly available scientific literature and chemical databases. Extensive searches suggest that "this compound" may be a non-standard or internal designation for a specific research compound, a potential misspelling of a more common fluorophore, or a novel dye with limited public documentation.

This guide is intended for researchers, scientists, and drug development professionals. While the specific spectroscopic properties of "this compound" remain elusive due to the ambiguity of its name, this document provides a framework for the type of in-depth technical information that would be presented for a well-characterized fluorescent probe. The methodologies, data presentation, and visualizations detailed below are standard in the field and would be applicable to "this compound" once its precise chemical identity is known.

I. General Spectroscopic Principles of Fluorescent Probes

Fluorescent molecules, or fluorophores, are essential tools in biological research and drug development. Their ability to absorb light at a specific wavelength and emit it at a longer wavelength allows for sensitive and specific detection of molecules and processes. The key spectroscopic properties that define a fluorophore include:

-

Absorption Spectrum: The range of wavelengths of light that a fluorophore can absorb. The peak of this spectrum is the absorption maximum (λabs).

-

Emission Spectrum: The range of wavelengths of light emitted by a fluorophore after excitation. The peak of this spectrum is the emission maximum (λem).

-

Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a given wavelength. It is a key determinant of the brightness of a fluorescent probe.

-

Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorophore.

-

Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

These parameters are crucial for selecting the appropriate fluorophore and experimental setup for applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.

II. Hypothetical Data Presentation for "this compound"

To illustrate how the spectroscopic data for "this compound" would be presented, the following table provides a template with placeholder values. The actual data would be dependent on the specific chemical structure and the solvent environment.

| Spectroscopic Property | Value (in Ethanol) | Value (in PBS, pH 7.4) |

| Absorption Maximum (λabs) | e.g., 488 nm | e.g., 495 nm |

| Emission Maximum (λem) | e.g., 515 nm | e.g., 520 nm |

| Molar Extinction Coefficient (ε) | e.g., 80,000 M-1cm-1 | e.g., 75,000 M-1cm-1 |

| Quantum Yield (Φ) | e.g., 0.90 | e.g., 0.65 |

| Fluorescence Lifetime (τ) | e.g., 4.1 ns | e.g., 3.8 ns |

III. Experimental Protocols for Spectroscopic Characterization

The determination of the spectroscopic properties of a fluorescent dye involves a series of standardized experimental procedures.

A. Absorption and Emission Spectroscopy

-

Objective: To determine the absorption and emission maxima.

-

Methodology:

-

Prepare a dilute solution of the fluorophore (e.g., 1-10 µM) in the solvent of interest (e.g., ethanol, PBS).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength at which the highest absorbance is recorded is the λabs.

-

Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at its λabs, and the emitted light is scanned over a range of longer wavelengths. The peak of this spectrum is the λem.

-

B. Molar Extinction Coefficient Determination

-

Objective: To quantify the light-absorbing capacity of the dye.

-

Methodology:

-

Prepare a series of solutions of the fluorophore of known concentrations.

-

Measure the absorbance of each solution at the λabs using a spectrophotometer with a defined path length (typically 1 cm).

-

Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε).

-

C. Quantum Yield Measurement

-

Objective: To determine the efficiency of fluorescence.

-

Methodology:

-

The relative quantum yield is typically measured by comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).

-

Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

-

D. Fluorescence Lifetime Measurement

-

Objective: To measure the decay of fluorescence over time.

-

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC) is a common technique.

-

The sample is excited by a pulsed light source (e.g., a laser).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these delay times is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

IV. Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducibility. The following diagram, generated using the DOT language, illustrates a typical workflow for the spectroscopic characterization of a fluorescent probe.

Navigating the Unknown: A Technical Guide to Safety and Handling for Novel Chemical Compounds

Absence of specific data for "DCCCyB" necessitates a foundational approach to chemical safety, leveraging established guidelines and methodologies applicable to novel or uncharacterized substances. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling and initial assessment of compounds where detailed public information is unavailable.

Initial searches for "this compound" across chemical and toxicological databases yielded no specific results. This suggests "this compound" may be a novel compound, an internal codename, or a typographical error. The following information is based on general principles of chemical safety and data from related compound classes, such as Dichlorobenzenes (DCBs), to illustrate the required safety and handling protocols.

General Safety and Handling Principles

For any new or uncharacterized compound, a robust safety protocol is paramount. The Occupational Safety and Health Administration (OSHA) mandates a hazard communication program, including access to Safety Data Sheets (SDS) for all hazardous chemicals.[1] In the absence of a specific SDS for "this compound," researchers should treat it as a substance of unknown toxicity and handle it with the highest level of precaution.

Key safety recommendations include:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE includes, but is not limited to, safety glasses with side shields or goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Avoid direct contact with the skin and eyes. Do not ingest or inhale.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly sealed and clearly labeled.

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Illustrative Chemical and Toxicological Data

To provide context for the types of data required for a full safety assessment, the following tables summarize information for Dichlorobenzenes (DCBs), a class of chlorinated aromatic compounds.[2]

Table 1: Physical and Chemical Properties of Dichlorobenzene Isomers

| Property | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | 1,4-Dichlorobenzene |

| Molecular Formula | C₆H₄Cl₂ | C₆H₄Cl₂ | C₆H₄Cl₂ |

| Molecular Weight | 147.00 g/mol | 147.00 g/mol | 147.00 g/mol |

| Physical State | Colorless liquid | Colorless liquid | Combustible crystalline solid |

| Odor | Pleasant | Unspecified | Distinctive |

| Boiling Point | 180.5 °C | 173 °C | 174.1 °C |

| Melting Point | -17.0 °C | -24.8 °C | 53.1 °C |

| Water Solubility | 145 mg/L at 25°C | 123 mg/L at 25°C | 79 mg/L at 25°C |

| Vapor Pressure | 1.2 mmHg at 20°C | 2.2 mmHg at 20°C | 0.4 mmHg at 20°C |

| Data sourced from the Toxicological Profile for Dichlorobenzenes.[2] |

Table 2: Toxicological Data Summary for Dichlorobenzenes

| Isomer | Acute Oral LD50 (Rat) | Carcinogenicity Classification | Primary Target Organs |

| 1,2-Dichlorobenzene | 500 mg/kg | Not classifiable | Liver, Kidney |

| 1,3-Dichlorobenzene | 500 - 5,000 mg/kg | Not classifiable | Liver, Kidney |

| 1,4-Dichlorobenzene | 500 - 5,000 mg/kg | Reasonably anticipated to be a human carcinogen | Liver, Kidney |

| This table provides a summary of toxicological data. For detailed information, refer to comprehensive toxicological profiles from agencies such as the ATSDR.[3][4] |

Experimental Protocols

When working with a novel compound, standardized experimental protocols are essential for assessing its biological activity and potential toxicity.

General Protocol for In Vitro Cytotoxicity Assay:

-

Cell Culture: Plate cells (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture media.

-

Treatment: Remove the existing media from the cells and add the media containing the various concentrations of "this compound". Include a vehicle control (media with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) and measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Logical Relationships

Diagrams are crucial for conveying complex information in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a general chemical safety workflow and a hypothetical decision-making process for handling unknown compounds.

Caption: A generalized workflow for the safe handling of a chemical compound.

Caption: Decision-making process for handling an unknown chemical compound.

References

- 1. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chemical and Toxicological Information | National Exposure Report | CDC [cdc.gov]

- 4. dtsc.ca.gov [dtsc.ca.gov]

Unable to Identify "DCCCyB" in Scientific Literature

Following a comprehensive search of available scientific and technical databases, the term "DCCCyB" did not correspond to a recognized molecule, signaling pathway, or experimental protocol. The search yielded no relevant information that would allow for the creation of the requested in-depth technical guide.

The inquiry for a detailed whitepaper on the "theoretical basis of this compound interactions" cannot be fulfilled without a clear and established definition of the acronym. The core requirements of the request, including data presentation, experimental protocols, and visualization of signaling pathways, are contingent on the existence of a body of research associated with this term.

It is possible that "this compound" may be:

-

A novel or very recently coined term not yet widely disseminated in scientific literature.

-

An internal code name or abbreviation specific to a particular research group or institution.

-

A typographical error of a more common scientific term.

To proceed with this request, please provide the full, unabbreviated name of the molecule, pathway, or concept of interest, or clarify the context in which this term is used. Without this essential information, a factually accurate and technically detailed guide cannot be produced.

Preliminary Studies on the Cyclin D-CDK4/6 Signaling Pathway: A Technical Guide

This technical guide provides an in-depth overview of the preliminary studies on the Cyclin D-dependent kinase 4/6 (CDK4/6) signaling pathway, a critical regulator of the cell cycle. Given the frequent dysregulation of this pathway in various cancers, it has emerged as a significant target for drug development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Signaling Pathway

The Cyclin D-CDK4/6 pathway governs the transition of cells from the G1 phase (growth) to the S phase (DNA synthesis) of the cell cycle.[1][2][3] In response to mitogenic signals, such as growth factors, the expression of D-type cyclins (Cyclin D1, D2, and D3) is induced.[1][4] These cyclins then bind to and activate CDK4 or CDK6.[5][6] The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[3][7] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry.[1][6] Phosphorylation by Cyclin D-CDK4/6 causes a conformational change in Rb, leading to the release of E2F transcription factors.[8] This, in turn, allows for the transcription of genes necessary for DNA replication and cell cycle progression.[3][8]

The activity of the Cyclin D-CDK4/6 complex is negatively regulated by CDK inhibitors (CKIs), such as the INK4 family (e.g., p16INK4a) and the CIP/KIP family (e.g., p21 and p27).[4][9] In many cancers, this pathway is hyperactivated through various mechanisms, including amplification of the genes encoding Cyclin D or CDK4/6, or loss of function of tumor suppressors like Rb and p16INK4a.[3][7]

Quantitative Data

The development of selective CDK4/6 inhibitors has been a major breakthrough in cancer therapy, particularly for hormone receptor-positive (HR+) breast cancer.[2][10] Three prominent inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have received FDA approval.[2][10] Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target's activity.

Table 1: In Vitro Inhibitory Activity of CDK4/6 Inhibitors

| Inhibitor | Target | IC50 (nmol/L) | Cell Line |

|---|---|---|---|

| Palbociclib | CDK4 | 11 | MCF-7 |

| CDK6 | 16 | MCF-7 | |

| Ribociclib | CDK4 | 10 | MDA-MB-231 |

| CDK6 | 39 | MDA-MB-231 | |

| Abemaciclib | CDK4 | 2 | T47D |

| | CDK6 | 10 | T47D |

Note: IC50 values can vary depending on the cell line and experimental conditions.

Clinical trial data further underscore the efficacy of these inhibitors. For instance, in the PALOMA-1 trial, the combination of Palbociclib with letrozole significantly improved progression-free survival (PFS) in patients with ER-positive, HER2-negative advanced breast cancer compared to letrozole alone.[7]

Table 2: Key Clinical Trial Results for CDK4/6 Inhibitors in HR+, HER2- Advanced Breast Cancer

| Trial (Inhibitor) | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (HR) |

|---|---|---|---|---|

| PALOMA-1 (Palbociclib) | Palbociclib + Letrozole | Letrozole | 20.2 | 0.488 |

| MONALEESA-2 (Ribociclib) | Ribociclib + Letrozole | Letrozole | Not Reached | 0.556 |

| MONARCH 3 (Abemaciclib) | Abemaciclib + NSAI* | NSAI* | 28.18 | 0.54 |

NSAI: Non-steroidal aromatase inhibitor

Experimental Protocols

Studying the Cyclin D-CDK4/6 pathway involves a variety of molecular and cellular biology techniques. Below are detailed protocols for two key experiments: an in vitro kinase assay to measure CDK4/6 activity and Western blotting to analyze protein expression levels.

This assay measures the enzymatic activity of CDK4/6 by quantifying the phosphorylation of a substrate, typically a fragment of the Rb protein.[11]

Materials:

-

Active CDK4/Cyclin D1 enzyme complex

-

Rb protein (substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP (radioactive ATP)

-

SDS-PAGE gels and apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the active CDK4/Cyclin D1 enzyme, and the Rb substrate.

-

Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture to start the phosphorylation reaction. The final ATP concentration should be in the low micromolar range.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer.

-

Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated Rb protein.

-

Quantification: Quantify the band intensity to determine the relative kinase activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Pathways: Targeting the Cyclin D-CDK4/6 Axis for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. targetedonc.com [targetedonc.com]

- 6. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective GlyT1 Inhibitor DCCCyB: A Technical Guide to its Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCCCyB, a clinical candidate developed by Merck, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). As a key regulator of glycine levels in the synaptic cleft, GlyT1 plays a crucial role in modulating N-methyl-D-aspartate (NMDA) receptor activity. Inhibition of GlyT1 represents a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of this compound, its analogues, and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The glycine transporter 1 (GlyT1) is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. By controlling the extracellular concentration of glycine, an obligatory co-agonist of the NMDA receptor, GlyT1 modulates glutamatergic neurotransmission. Enhanced NMDA receptor function through the inhibition of GlyT1 is a validated therapeutic approach for treating the negative and cognitive symptoms of schizophrenia.

This compound has emerged as a clinical candidate from the benzoylpiperazine class of GlyT1 inhibitors. Its favorable in vivo occupancy of GlyT1 transporters in non-human primates has positioned it for further clinical investigation. This guide delves into the chemical and pharmacological aspects of this compound and its related compounds, providing a technical resource for researchers in the field.

Core Compound: this compound

Chemical Name: N-(4-(cyclopropylmethyl)-4-((cyclopropylsulfonyl)methyl)piperidin-1-yl)-2,5-dichlorobenzamide

Structure:

Figure 1. General synthetic workflow for this compound analogues.

Structure-Activity Relationship (SAR) Studies

The SAR of benzoylpiperazine GlyT1 inhibitors has been explored by various research groups. While specific quantitative data for a series of this compound analogues from Merck is not publicly available, general trends can be inferred from related chemical series.

| R-Group Variation | Position | General SAR Observation |

| Substituents on the benzoyl ring | 2 and 5 positions | Dichloro substitution is common in potent inhibitors, suggesting its importance for binding. |

| Substituents on the piperidine ring | 4-position | Bulky, lipophilic groups are often well-tolerated and can contribute to potency. The specific combination of cyclopropylmethyl and (cyclopropylsulfonyl)methyl in this compound is likely optimized for potency and pharmacokinetic properties. |

| Amide linker | - | The amide bond is a key structural feature of this class of inhibitors. |

Table 1. General Structure-Activity Relationship Trends for Benzoylpiperazine GlyT1 Inhibitors.

Experimental Protocols

In Vitro GlyT1 Inhibition Assay (General Protocol)

Several assay formats are utilized to determine the in vitro potency of GlyT1 inhibitors. A common method is the radiolabeled glycine uptake assay.

Figure 2. Workflow for a radiolabeled glycine uptake assay.

Methodology:

-

Cell Culture: Cells stably expressing human GlyT1 (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) are cultured under standard conditions.

-

Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Compound Incubation: The cell culture medium is replaced with a buffer containing various concentrations of the test compound (e.g., this compound analogues) or vehicle control. The plates are pre-incubated for a defined period.

-

Glycine Uptake: A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]-glycine) is added to each well, and the plates are incubated to allow for transporter-mediated uptake.

-

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed to release the intracellular contents.

-

Measurement and Analysis: The amount of intracellular [³H]-glycine is quantified using a scintillation counter. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

In Vivo Pharmacodynamic Assay (General Protocol)

The in vivo activity of GlyT1 inhibitors can be assessed by measuring their effect on glycine levels in the cerebrospinal fluid (CSF) of preclinical species.

Figure 3. Workflow for in vivo CSF glycine measurement.

Methodology:

-

Animal Dosing: The test compound is administered to the appropriate animal model (e.g., rats or rhesus monkeys) via the intended clinical route (e.g., oral gavage).

-

CSF Sampling: At predetermined time points after dosing, cerebrospinal fluid is collected.

-

Sample Analysis: The concentration of glycine in the CSF samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The change in CSF glycine concentration over time is plotted to determine the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the compound.

Signaling Pathway

The primary mechanism of action of this compound and other GlyT1 inhibitors is the potentiation of NMDA receptor signaling.

Figure 4. Signaling pathway of GlyT1 inhibition by this compound.

Inhibition of GlyT1 by this compound on astrocytes surrounding the synapse prevents the reuptake of glycine. This leads to an increase in the concentration of glycine in the synaptic cleft. The elevated synaptic glycine enhances the co-agonist binding to the NMDA receptor on the postsynaptic neuron. When the presynaptic neuron releases glutamate, which binds to the NMDA receptor, the presence of the co-agonist glycine facilitates the opening of the receptor's ion channel. This allows for an influx of calcium ions (Ca²⁺) into the postsynaptic neuron, triggering downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

Conclusion

This compound is a promising clinical candidate for the treatment of schizophrenia, representing a significant advancement in the development of GlyT1 inhibitors. The benzoylpiperazine scaffold provides a robust platform for the design of potent and selective modulators of NMDA receptor function. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the discovery of novel therapeutics for CNS disorders.

Core Concepts: The G1-S Phase Transition Gatekeeper

Based on your query, it is highly likely that "DCCCyB" is a typographical error. The context of your request strongly suggests an interest in the Cyclin D-CDK4/6-Rb signaling pathway , a cornerstone of cell cycle regulation in molecular biology. This pathway is a critical area of study for researchers, scientists, and drug development professionals, particularly in the field of oncology.

This guide provides an in-depth technical overview of the Cyclin D-CDK4/6-Rb pathway, tailored for beginners in molecular biology. It covers the core mechanism, its role in cancer, key experimental protocols for its study, and quantitative data on therapeutic inhibitors.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint known as the Restriction Point. The Cyclin D-CDK4/6-Rb pathway acts as the primary gatekeeper of this transition.[1][2]

-

Cyclins and Cyclin-Dependent Kinases (CDKs): The engine of the cell cycle consists of proteins called cyclins and enzymes called cyclin-dependent kinases (CDKs). CDKs are inactive on their own and require binding to a specific cyclin partner to become active.[3]

-

D-type Cyclins and CDK4/6: In response to extracellular growth signals (mitogens), cells produce D-type cyclins (Cyclin D1, D2, and D3). These cyclins specifically bind to and activate CDK4 and CDK6.[2][4]

-

The Retinoblastoma Protein (Rb): The key substrate of the active Cyclin D-CDK4/6 complex is the retinoblastoma tumor suppressor protein (Rb).[5][6] In its active, unphosphorylated state, Rb binds to and sequesters E2F transcription factors, preventing them from activating the genes required for S-phase entry.[1][5]

Mechanism of Action: A Phosphorylation Cascade

The pathway's mechanism is a cascade of phosphorylation events that ultimately liberates E2F transcription factors.

-

Mitogenic Signaling: Growth factors stimulate signaling pathways like the PI3K/AKT/mTOR and MAPK pathways, which in turn promote the transcription and synthesis of D-type cyclins.[1]

-

Complex Formation and Activation: Cyclin D binds to CDK4 or CDK6, forming an active kinase complex.

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein. Initially, this is a "hypo-phosphorylation" or mono-phosphorylation event that primes Rb for further phosphorylation.[7]

-

E2F Release: Phosphorylated Rb undergoes a conformational change, causing it to release the E2F transcription factors.[1][8]

-

S-Phase Gene Transcription: The freed E2F proteins activate the transcription of a suite of genes necessary for DNA replication and S-phase progression, including Cyclin E, Cyclin A, and enzymes for DNA synthesis.[5][8]

-

Positive Feedback Loop: The newly synthesized Cyclin E binds to CDK2, which further hyper-phosphorylates Rb, creating a positive feedback loop that makes the transition into S-phase irreversible.[5][7]

Signaling Pathway Diagram

References

- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin D-CDK4/6 functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for JC-1 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent probe widely utilized in flow cytometry to measure mitochondrial membrane potential (ΔΨm).[1][2][3] A decrease in ΔΨm is a key indicator of early-stage apoptosis, making JC-1 a critical tool in cellular health assessment, toxicology studies, and the evaluation of therapeutic compounds in drug development.[4][5] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms complexes known as J-aggregates, which exhibit intense red fluorescence.[3][6] Conversely, in apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, showing green fluorescence.[3][4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[3]

Mechanism of Action

In healthy cells, the electrochemical gradient across the mitochondrial membrane drives the accumulation of the cationic JC-1 dye inside the mitochondria. As the concentration of JC-1 increases within the mitochondrial matrix, it self-associates into J-aggregates, resulting in a shift in its fluorescence emission from green (~529 nm) to red (~590 nm).[1][7][8] When the mitochondrial membrane potential collapses during apoptosis, JC-1 can no longer accumulate within the mitochondria and disperses throughout the cell in its monomeric form, leading to a decrease in red fluorescence and an increase in green fluorescence.[1][3] This ratiometric measurement allows for a clear distinction between healthy and apoptotic cell populations.

Figure 1. Mechanism of JC-1 for mitochondrial membrane potential detection.

Application in Drug Development

The assessment of mitochondrial function is crucial in drug discovery and development for several reasons:

-

Toxicity Screening: Many drug candidates can induce mitochondrial toxicity, leading to apoptosis. The JC-1 assay provides a sensitive method for early detection of drug-induced mitochondrial dysfunction.

-

Efficacy Testing of Anti-cancer Drugs: A primary mechanism of many chemotherapeutic agents is the induction of apoptosis in cancer cells. JC-1 can be used to quantify the apoptotic response to these drugs.

-

Investigating Mechanisms of Action: For novel compounds, understanding their effect on mitochondrial health can provide insights into their mechanism of action.

Experimental Protocol: JC-1 Staining for Flow Cytometry

This protocol provides a general guideline for staining cultured cells with JC-1 for subsequent analysis by flow cytometry. Optimization may be required for different cell types and experimental conditions.

Materials:

-

JC-1 dye

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

FACS tubes (or 96-well plates)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for mitochondrial membrane depolarization)

-

Flow cytometer with 488 nm laser and detectors for green (e.g., FITC channel, ~530 nm) and red (e.g., PE channel, ~590 nm) fluorescence.[1]

Reagent Preparation:

-

JC-1 Stock Solution: Dissolve JC-1 powder in DMSO to prepare a stock solution. The concentration may vary depending on the supplier, a common concentration is 1-2 mg/mL.[9] Store at -20°C, protected from light.[2]

-

JC-1 Working Solution: Immediately before use, dilute the JC-1 stock solution in pre-warmed cell culture medium or PBS to the desired final concentration. A typical starting concentration is 2 µM, but a titration from 1-10 µM is recommended to determine the optimal concentration for your specific cell type.[2][10]

Staining Procedure:

-

Cell Preparation:

-

For suspension cells, centrifuge the cells and resuspend the pellet in fresh, pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Wash the cells once with complete medium and then resuspend in fresh, pre-warmed medium at 1 x 10^6 cells/mL.

-

-

Positive Control (Optional but Recommended):

-

JC-1 Staining:

-

Washing:

-

Resuspension:

-

Resuspend the cell pellet in 0.5 mL of PBS or an appropriate sheath fluid for flow cytometry analysis.[11]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on the flow cytometer immediately.[1]

-

Excite the cells with a 488 nm laser.

-

Collect green fluorescence in the FL1 channel (e.g., FITC) and red fluorescence in the FL2 channel (e.g., PE).[1]

-

Set up appropriate compensation to correct for spectral overlap between the green and red channels.

-

Figure 2. Experimental workflow for JC-1 staining and flow cytometry analysis.

Data Presentation and Analysis

The data from the JC-1 assay is typically presented as a dot plot of red fluorescence (y-axis) versus green fluorescence (x-axis).

-

Healthy Cells: Will show high red and low green fluorescence, appearing in the upper left quadrant.

-

Apoptotic Cells: Will exhibit low red and high green fluorescence, appearing in the lower right quadrant.

-

Dead Cells: May show low levels of both red and green fluorescence.

The ratio of red to green fluorescence intensity can be calculated to quantify the change in mitochondrial membrane potential.

| Parameter | Healthy Cells | Apoptotic Cells | Positive Control (CCCP/FCCP) |

| Mitochondrial Membrane Potential (ΔΨm) | High | Low | Depolarized |

| JC-1 Form | J-aggregates | Monomers | Monomers |

| Predominant Fluorescence | Red | Green | Green |

| Flow Cytometry Profile (Red vs. Green) | High Red / Low Green | Low Red / High Green | Low Red / High Green |

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or no staining | JC-1 concentration is too low. | Optimize JC-1 concentration by titration (1-10 µM). |

| Incubation time is too short. | Increase incubation time (up to 30 minutes). | |

| JC-1 solution has precipitated. | Ensure JC-1 is fully dissolved in DMSO before dilution. Prepare working solution fresh. | |

| High background fluorescence | JC-1 concentration is too high. | Decrease JC-1 concentration. |

| Inadequate washing. | Include one or two wash steps after staining. | |

| All cells appear green (apoptotic) | Cells are unhealthy or dying. | Check cell viability before starting the experiment. |

| CCCP/FCCP was accidentally added to all samples. | Prepare fresh control and experimental samples. | |

| Laser power is too high, causing photobleaching. | Reduce laser power. | |

| All cells appear red (healthy) | The compound being tested is not inducing apoptosis. | Verify the activity of the compound through an alternative method. |

| The positive control was not prepared or did not work. | Ensure the CCCP/FCCP control is properly prepared and used at an effective concentration. |

Conclusion

The JC-1 assay is a robust and sensitive method for assessing mitochondrial membrane potential by flow cytometry. Its ratiometric nature provides a clear distinction between healthy and apoptotic cells, making it an invaluable tool for researchers, scientists, and drug development professionals in a wide range of applications, from basic research to preclinical drug safety and efficacy studies. Proper experimental design, including the use of controls and optimization of staining conditions, is crucial for obtaining reliable and reproducible results.

References

- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. JC-1 Experiment Common Questions and Solutions [elabscience.com]

- 5. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. JC-1 | TargetMol [targetmol.com]

- 7. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bdbiosciences.com [bdbiosciences.com]

Application Notes and Protocols for Labeling of PKDCCB

Topic: Application of Labeling Techniques to the Protein Kinase PKDCCB

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protein kinase domain containing, cytoplasmic b (PKDCCB), also known as vertebrate lonesome kinase (VLK), is a secreted tyrosine kinase.[1] It plays a crucial role in various cellular processes, including the regulation of signaling pathways that govern cell proliferation, differentiation, and apoptosis.[2] PKDCCB is involved in the Hedgehog and Wnt/PCP signaling pathways and is essential for normal embryonic development and skeletal morphogenesis.[1][3][4] Given its significance in cellular signaling and development, studying the localization, interaction partners, and dynamics of PKDCCB is of great interest. Protein labeling techniques are indispensable tools for such investigations.

These application notes provide an overview of common protein labeling strategies and detailed protocols that can be adapted for labeling the PKDCCB protein to facilitate its study.

I. Application Notes

The choice of a labeling strategy for PKDCCB will depend on the specific research question, the experimental system (in vitro, in cells, or in vivo), and the desired downstream application (e.g., fluorescence microscopy, western blotting, pull-down assays). Here are three common approaches:

-

Immunolabeling: This method utilizes antibodies that specifically recognize and bind to PKDCCB. The primary antibody can be either directly conjugated to a fluorescent dye or an enzyme, or it can be detected by a secondary antibody that is labeled. This technique is widely used for detecting PKDCCB in fixed cells (immunofluorescence) or in protein lysates (western blotting).

-

Fusion Protein Tagging: This genetic approach involves fusing the PKDCCB gene with a gene encoding a tag. Common tags include fluorescent proteins (e.g., GFP, RFP) for live-cell imaging, epitope tags (e.g., FLAG, HA, Myc) for immunoprecipitation and western blotting, and affinity tags (e.g., His-tag, GST-tag) for protein purification. This method allows for the study of PKDCCB in its native cellular environment.

-

Chemical Labeling using Bioorthogonal Chemistry: This advanced method involves the genetic incorporation of an unnatural amino acid (UAA) with a unique chemical handle into the PKDCCB protein. This handle can then be specifically and covalently labeled with a probe (e.g., a fluorescent dye, biotin) through a bioorthogonal reaction (a reaction that does not interfere with biological processes). This strategy offers high specificity and the ability to introduce a wide variety of probes.

The efficiency of protein labeling is a critical parameter for the quantitative analysis of experimental data. The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can influence the brightness of the signal and the functionality of the protein. The labeling efficiency can be affected by several factors, including the labeling chemistry, the number of available reactive sites on the protein, and the reaction conditions.

Below is a summary of typical labeling efficiencies for different methods. It is important to note that these are general values and the optimal labeling efficiency for PKDCCB would need to be determined empirically.

| Labeling Method | Typical Degree of Labeling (DOL) / Efficiency | Key Considerations |

| NHS Ester Labeling (Amine-reactive) | 2 - 7 dyes per antibody | Can potentially affect antibody binding if lysines in the antigen-binding site are modified. |

| Maleimide Labeling (Thiol-reactive) | 1 - 4 dyes per protein (for reduced cysteines) | Requires accessible cysteine residues or introduction of cysteines at specific sites. |

| Fusion Protein Expression (e.g., GFP) | 1:1 ratio of tag to protein of interest | Stoichiometry is genetically encoded, ensuring uniform labeling. |

| Bioorthogonal Labeling (UAA-based) | ~1 dye per protein (site-specific) | Provides precise control over the labeling site and stoichiometry. |

II. Experimental Protocols

This protocol describes the detection of endogenous or overexpressed PKDCCB in fixed mammalian cells using an anti-PKDCCB antibody.

Materials:

-

Cells expressing PKDCCB grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20)

-

Primary antibody: Anti-PKDCCB antibody

-

Secondary antibody: Fluorescently labeled anti-IgG antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the anti-PKDCCB primary antibody in blocking buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the labeled PKDCCB protein using a fluorescence microscope with the appropriate filter sets.

-

This protocol describes the detection of PKDCCB in protein lysates.

Materials:

-

Cell lysate containing PKDCCB

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-PKDCCB antibody

-